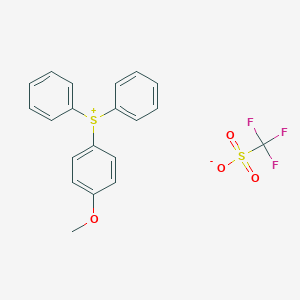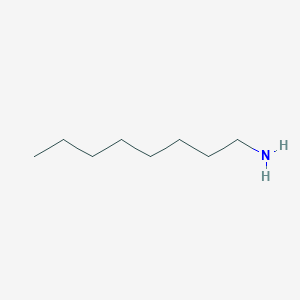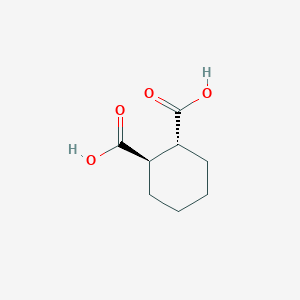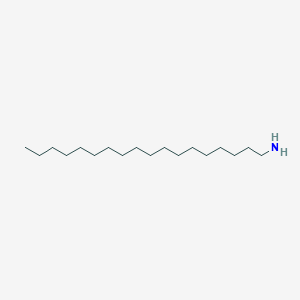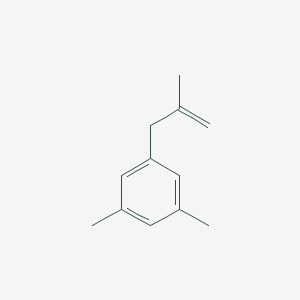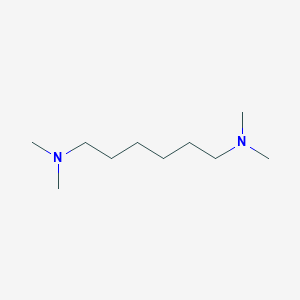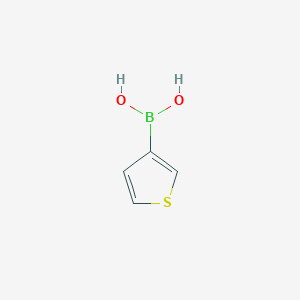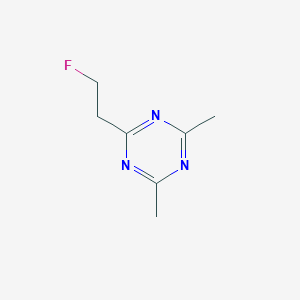![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide, commonly known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. In recent years, HU-210 has gained attention for its potential as a treatment for various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
Mecanismo De Acción
HU-210 acts as a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite, and mood. When HU-210 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the therapeutic effects of HU-210.
Efectos Bioquímicos Y Fisiológicos
HU-210 has a wide range of biochemical and physiological effects, which are mediated by the CB1 receptor. In preclinical studies, HU-210 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammatory disorders. HU-210 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HU-210 has been shown to have anti-epileptic effects, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the high potency of HU-210 also presents some limitations, as it can be difficult to accurately dose and administer in animal models. Additionally, the psychoactive effects of HU-210 can complicate the interpretation of behavioral assays.
Direcciones Futuras
There are many potential future directions for research on HU-210. One area of interest is the development of novel analogs of HU-210 with improved pharmacological properties, such as increased potency or selectivity for specific CB1 receptor subtypes. Another area of interest is the investigation of the therapeutic potential of HU-210 in various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of HU-210, particularly in the context of long-term use.
Métodos De Síntesis
HU-210 is synthesized using a multi-step process that involves the reaction of 2,6-dimethylheptylamine with 4-(4-chlorophenyl)butyric acid. The resulting intermediate is then reacted with 2,2,2-trifluoroacetic anhydride to yield the final product. This synthesis method has been optimized to produce HU-210 in high yields and purity.
Aplicaciones Científicas De Investigación
HU-210 has been extensively studied for its potential therapeutic applications. In preclinical studies, HU-210 has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-epileptic properties. These effects are mediated by the CB1 receptor, which is highly expressed in the central nervous system.
Propiedades
Número CAS |
121808-24-0 |
|---|---|
Nombre del producto |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
Fórmula molecular |
C21H35NO2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
Clave InChI |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
SMILES canónico |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
Sinónimos |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
